Bicyclo[2.2.1]heptane-2,5-dione
Description
Historical Context and Early Studies
The exploration of bicyclo[2.2.1]heptane derivatives has a rich history, and the dione (B5365651), in particular, has been a focus of research for several decades. Early studies were often centered on understanding the synthesis and reactivity of this strained molecule.
A notable contribution to the understanding of Bicyclo[2.2.1]heptane-2,5-dione came in 1978 from the work of Hawkins, Hsu, and Wood. acs.org Their research detailed the preparation of the dione and its reactions with various nucleophiles. This seminal work provided a foundational understanding of the compound's chemical behavior and opened avenues for its use as a synthetic intermediate.
Further investigations into the reactivity of this compound were conducted by Werstiuk and colleagues in 1992. cdnsciencepub.com Their study focused on the facile methylation of the enolates of this compound and its comparison with other bicyclic ketones. This research highlighted the enhanced acidity of the α-protons in the dione, a consequence of the electronic effects of the two carbonyl groups and the rigid bicyclic framework. These early studies were instrumental in establishing the fundamental chemical properties of this compound.
Significance within Bicyclic Carbonyl Systems
This compound is a significant compound within the class of bicyclic carbonyl systems due to its unique structural and electronic properties. Its rigid framework and the spatial relationship between the two carbonyl groups lead to interesting chemical reactivity and make it a valuable tool for studying fundamental concepts in organic chemistry.
The rigid structure of the bicyclo[2.2.1]heptane skeleton locks the molecule into a specific conformation, which allows for the study of through-space and through-bond interactions between the carbonyl groups. This has made it a subject of interest for theoretical and spectroscopic studies aimed at understanding its electronic structure. uni-heidelberg.deaps.orgresearchgate.netresearchgate.net These investigations provide insights into how the electronic properties of functional groups are influenced by their spatial orientation.
From a synthetic perspective, this compound serves as a versatile building block for the construction of more complex molecules. acs.orgnih.gov The presence of two carbonyl groups offers multiple reaction sites for a variety of transformations, including reductions, additions, and rearrangements. The stereochemistry of the bicyclic system allows for a high degree of control over the stereochemical outcome of these reactions, which is a crucial aspect of modern organic synthesis. For instance, the defined stereochemistry of the dione has been exploited in the synthesis of natural products and other biologically active molecules. mdpi.comnih.gov
The reactivity of this compound, particularly the enhanced acidity of its α-protons as observed in methylation studies, distinguishes it from simpler monocyclic and acyclic ketones. cdnsciencepub.com This heightened reactivity is a direct consequence of the electronic communication between the two carbonyl groups, a phenomenon that is a key feature of bicyclic dicarbonyl systems. The study of such systems contributes to a deeper understanding of reaction mechanisms and the factors that govern chemical reactivity.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| IUPAC Name | This compound |
| CAS Number | 141387-93-7 |
Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Data not readily available in searched sources |
| ¹³C NMR | Data not readily available in searched sources |
| IR Spectroscopy | Data not readily available in searched sources |
| Mass Spectrometry | Data not readily available in searched sources |
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFBNLMXCXFOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950632 | |
| Record name | Bicyclo[2.2.1]heptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27943-47-1 | |
| Record name | Bicyclo(2.2.1)heptane-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027943471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Norbornanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms
Reactions at Carbonyl Centers
The carbonyl groups are the primary sites of reactivity in bicyclo[2.2.1]heptane-2,5-dione, participating in a variety of reactions typical of ketones, but with unique stereochemical outcomes due to the rigid structure.
This compound serves as a precursor for various condensation reactions. The carbonyl carbons are electrophilic and readily attacked by nucleophiles. For instance, it can undergo nucleophilic substitution reactions with amines to form derivatives. nih.govrsc.org The rigid structure of the molecule makes it a valuable intermediate in the synthesis of more complex organic molecules through such additions. cymitquimica.com
One significant application is in the synthesis of diamine derivatives through reductive amination. For example, the reaction of the dione (B5365651) with benzylamine (B48309) under reductive amination conditions (using sodium cyanoborohydride and acetic acid) favors the formation of the endo-configured dibenzylated intermediate due to steric and electronic factors. The compound is also used in aminomethylation reactions. amanote.com Furthermore, it can undergo condensation with dicarbohydrazides, leading to the formation of macrocyclic lactones containing a ketone azine fragment. researchgate.net
A notable characteristic of this compound is the enhanced acidity of its α-hydrogens compared to the corresponding monoketone, bicyclo[2.2.1]heptan-2-one. cdnsciencepub.com This increased acidity leads to a higher equilibrium concentration of the enolate when treated with a base. cdnsciencepub.com
This facile enolate formation allows for unusually rapid and complete tetramethylation at the α-positions (C-3 and C-6) using reagents like methyl iodide under basic conditions (e.g., potassium tert-butoxide in tert-butanol/diethyl ether). cdnsciencepub.comcdnsciencepub.com In contrast, the monoketone requires multiple treatments to achieve dimethylation. cdnsciencepub.com
Studies on hydrogen/deuterium (H/D) exchange in NaOD/D₂O/dioxane have quantified this enhanced acidity. The rate enhancements for the exchange of the exo- and endo-hydrogens in this compound are 1200 and 600 times greater, respectively, than in bicyclo[2.2.1]heptan-2-one. cdnsciencepub.com This effect is attributed to the inductive effect of the second carbonyl group. mcmaster.ca
Table 1: Reactivity of α-Hydrogens
| Compound | Reaction | Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| This compound | Tetramethylation | KH/CH₃I | 3,3,6,6-Tetramethylthis compound | Unusually rapid and complete methylation due to enhanced α-hydrogen acidity. | cdnsciencepub.comcdnsciencepub.com |
Oxidation and Reduction Reactions
The carbonyl groups of this compound can be reduced to the corresponding diols. Conversely, the dione itself is often synthesized via the oxidation of precursor molecules. For instance, bicyclo[2.2.1]hept-5-en-2-one can be oxidized to form this compound. A common laboratory synthesis involves the oxidation of the corresponding diol intermediate using chromium-based oxidants. An improved synthesis of a related compound, bicyclo[2.2.1]hept-5-ene-2,3-dione, is achieved through the Swern oxidation of the corresponding diol. researchgate.net
The reduction of the dione is a key step in the synthesis of its derivatives. For example, in the synthesis of bicyclo[2.2.1]heptane-2,5-diamine, the dione is converted to the diamine via reductive amination, a process that involves the reduction of an intermediate imine.
Substitution Reactions
The bicyclo[2.2.1]heptane framework can participate in substitution reactions, often after the conversion of the carbonyl groups to other functionalities. The amino groups of bicyclo[2.2.1]heptane-2,5-diamine, derived from the dione, can readily undergo substitution reactions to form various derivatives.
Derivatives of the bicyclo[2.2.1]heptane system also undergo nucleophilic substitution. For instance, bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramides are synthesized via a two-step nucleophilic substitution reaction involving 3,4-dialkoxycyclobut-3-ene-1,2-dione and bridge-ring amines. nih.govrsc.org
Rearrangement Reactions
Rearrangement reactions are known to occur within the bicyclo[2.2.1]heptane system, often under specific conditions or with particular derivatives. A notable example is the homoenolization-induced rearrangement of 3,3,6,6-tetramethylthis compound, a derivative of the parent dione. When treated with a strong base (tert-butoxide/tert-butanol) at high temperatures, this compound rearranges to 1,3,3-trimethylbicyclo[2.2.2]octane-2,5-dione through a novel β-homoenolate switch mechanism. cdnsciencepub.com Other rearrangements in related bicyclic systems are often induced by reagents like lithium diethylamide on epoxide derivatives or occur via radical pathways. researchgate.netacs.org
Derivatization and Functional Group Interconversions (e.g., Thione Formation)
The carbonyl groups of this compound can be converted into other functional groups, expanding its synthetic utility. A key example is the conversion to the corresponding dithione, 3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dithione, which can be accomplished by treating the tetramethylated dione with Lawesson's reagent. cdnsciencepub.comcdnsciencepub.com The reaction of a related compound, 1,7,7-trimethyl bicyclo[2.2.1]heptane-2,3-dione, with Lawesson's reagent also produces thiated products. jofamericanscience.org This transformation from a ketone to a thione is a common derivatization used in studies of homenolization. cdnsciencepub.comresearchgate.net
Table 2: Key Reactions of this compound and its Derivatives
| Reactant | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| This compound | Benzylamine, NaBH₃CN, AcOH | Reductive Amination | N,N'-Dibenzylbicyclo[2.2.1]heptane-2,5-diamine | |
| 3,3,6,6-Tetramethylthis compound | t-BuOK/t-BuOH, 185°C | Rearrangement | 1,3,3-Trimethylbicyclo[2.2.2]octane-2,5-dione | cdnsciencepub.com |
Structural Characteristics and Conformational Analysis
Rigid Bicyclic Framework
Bicyclo[2.2.1]heptane-2,5-dione is a bicyclic organic compound built upon the norbornane (B1196662) skeleton. wikipedia.org Its structure consists of two fused cyclopentane rings, creating a bridged bicyclic system. smolecule.comfiveable.me This arrangement results in a highly rigid and strained molecular framework. fiveable.me The molecule's architecture is defined by a six-membered ring bridged by a single methylene (B1212753) group between the 1 and 4 positions. wikipedia.org The placement of two carbonyl groups at the C2 and C5 positions completes the structure of the dione (B5365651). smolecule.com This rigid geometry is a defining characteristic, influencing its chemical reactivity and making it a valuable building block in the synthesis of more complex molecules. smolecule.com
Symmetry Elements and Chirality
The parent hydrocarbon, bicyclo[2.2.1]heptane (norbornane), is an achiral molecule. However, the substitution pattern in this compound can lead to chirality. The presence of stereocenters at the bridgehead carbons (C1 and C4) gives rise to different stereoisomers. nih.gov
Specifically, the compound exists as enantiomeric pairs, such as:
(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione smolecule.com
(1S,4S)-bicyclo[2.2.1]heptane-2,5-dione nih.gov
These stereoisomers are chiral, meaning they are non-superimposable mirror images of each other. The specific stereochemistry, such as the (1S,4S) configuration, imparts distinct optical properties to the molecule. nih.govsigmaaldrich.com The well-defined three-dimensional arrangement resulting from its chirality makes it a useful component in asymmetric synthesis and for studying specific molecular interactions. smolecule.com
Conformational Preferences and Norbornane Ring Puckering
Unlike monocyclic systems such as cyclohexane, which can undergo ring-flipping between chair conformations, the bicyclo[2.2.1]heptane framework is conformationally locked. fiveable.me The methylene bridge across the 1,4-positions forces the six-membered ring portion of the molecule into a strained boat conformation. libretexts.org This inherent rigidity prevents conformational isomerism, meaning the molecule does not readily interconvert between different spatial arrangements. fiveable.me The puckering of the norbornane system is therefore fixed, and this conformational constraint is a key feature dictating the molecule's stability and reactivity. fiveable.me
Strain Energy and Geometrical Parameters (as studied computationally)
The norbornane framework is notable for its significant ring strain, a consequence of deviations from ideal bond angles and torsional strain from eclipsing interactions. libretexts.org The parent norbornane is estimated to have approximately 72 kJ/mol of ring strain. libretexts.org This inherent strain is a critical factor in the chemistry of its derivatives, including this compound.
Computational chemistry methods, such as the Austin Model 1 (AM1) calculations, have been employed to study the geometry and energetics of bicyclic ketones. cdnsciencepub.com These studies provide insights into the optimized geometrical structures and thermodynamic properties, such as the heat of formation (ΔHf). cdnsciencepub.com For instance, computational analyses have been used to investigate the acidity of the α-hydrogens adjacent to the carbonyl groups, revealing that the dione structure enhances the acidity compared to the corresponding monoketone, bicyclo[2.2.1]heptan-2-one. cdnsciencepub.com This enhanced acidity, which leads to a higher equilibrium concentration of the enolate, facilitates reactions like methylation. cdnsciencepub.com
The following table displays computationally derived heats of formation for this compound and related bicyclic ketones, illustrating the application of these theoretical methods. cdnsciencepub.com
| Compound Name | Heat of Formation (ΔHf) in kcal/mol (AM1 Calculation) |
|---|---|
| Bicyclo[2.2.1]heptan-2-one | -35.9 |
| This compound | -60.0 |
| Bicyclo[2.2.2]octan-2-one | -40.4 |
| Bicyclo[2.2.2]octane-2,5-dione | -67.6 |
| 5-Methylidenebicyclo[2.2.1]heptan-2-one | -15.0 |
| 4-Acetylbicyclo[2.2.1]heptan-2-one | -67.3 |
Theoretical and Computational Studies of Bicyclo 2.2.1 Heptane 2,5 Dione
Theoretical and computational chemistry provides invaluable insights into the intrinsic properties of Bicyclo[2.2.1]heptane-2,5-dione, a molecule characterized by its rigid, strained bicyclic framework. These studies elucidate its electronic structure, reactivity, and the energetic landscapes of its chemical transformations.
Synthesis and Study of Derivatives and Analogues
Methylated Derivatives (e.g., 3,3-dimethyl-, 1,3,3-trimethyl-, 3,3,6,6-tetramethyl-bicyclo[2.2.1]heptane-2,5-dione)
The methylation of bicyclo[2.2.1]heptane-2,5-dione has been a subject of synthetic interest, leading to a range of derivatives with altered steric and electronic properties. The synthesis of these methylated compounds often involves the enolate chemistry of the parent dione (B5365651). cdnsciencepub.com
3,3-Dimethyl-bicyclo[2.2.1]heptan-2-one , also known as 3,3-dimethylnorcamphor, is a related methylated derivative. nist.gov While not a dione, its study provides insights into the effects of methylation on the bicyclo[2.2.1]heptane system.
1,7,7-Trimethyl-bicyclo[2.2.1]heptane-2,5-dione , also referred to as 2,5-bornanedione, is a well-characterized methylated derivative. nih.govnist.gov It is a bornane monoterpenoid and its synthesis and properties have been documented. nih.gov Further research has explored the synthesis of various derivatives from this scaffold for potential pharmacological applications. researchgate.net
3,3,6,6-Tetramethyl-bicyclo[2.2.1]heptane-2,5-dione represents a more extensively methylated analogue. Its synthesis has been undertaken as part of studies on H/D exchange under homoenolization conditions. cdnsciencepub.com The presence of the four methyl groups significantly influences the molecule's reactivity and spectroscopic properties.
The methylation of this compound and related monoketones has been shown to be enhanced in the dione system, which can be fully dimethylated more readily than the corresponding monoketone. cdnsciencepub.com
Table 1: Selected Methylated Derivatives of this compound
| Compound Name | Other Names | Molecular Formula | Key Features |
| 3,3-Dimethyl-bicyclo[2.2.1]heptan-2-one | 3,3-Dimethylnorcamphor nist.gov | C₉H₁₄O nist.gov | Monoketone derivative |
| 1,7,7-Trimethyl-bicyclo[2.2.1]heptane-2,5-dione | 2,5-Bornanedione nih.govnist.gov | C₁₀H₁₄O₂ nih.gov | Bornane monoterpenoid nih.gov |
| 3,3,6,6-Tetramethyl-bicyclo[2.2.1]heptane-2,5-dione | C₁₁H₁₆O₂ nih.gov | Synthesized for homoenolization studies cdnsciencepub.com |
Diamine Derivatives (e.g., Bicyclo[2.2.1]heptane-2,5-diamine)
Bicyclo[2.2.1]heptane-2,5-diamine is a significant derivative of the parent dione, featuring two amine groups at the 2- and 5-positions on the rigid norbornane (B1196662) framework. This structural feature makes it a valuable building block in various areas of chemical synthesis.
The synthesis of bicyclo[2.2.1]heptane-2,5-diamine typically involves the reductive amination of this compound. This conversion of the diketone to a diamine often requires specific conditions, such as high-pressure hydrogenation, to overcome the kinetic barriers imposed by the rigid bicyclic structure.
Due to its rigid structure and the presence of two reactive amino groups, bicyclo[2.2.1]heptane-2,5-diamine serves as a key intermediate in the synthesis of more complex molecules. Its applications include the preparation of polyimides, where its incorporation can enhance the thermal stability and mechanical properties of the resulting polymers. The amino groups can readily participate in substitution reactions, allowing for the creation of a wide array of substituted derivatives.
The rigid framework of the diamine makes it a useful scaffold in medicinal chemistry and asymmetric catalysis. Its ability to act as a chelating ligand or an organocatalyst is of particular interest in enantioselective reactions.
Table 2: Properties and Reactivity of Bicyclo[2.2.1]heptane-2,5-diamine
| Property | Description |
| Structure | Rigid norbornane framework with amine groups at the 2- and 5-positions. |
| Synthesis | Typically via reductive amination of this compound. |
| Reactivity | Amino groups participate in substitution, oxidation, and reduction reactions. |
| Applications | Building block for polyimides, scaffold in medicinal chemistry and asymmetric catalysis. |
Thione and Dithione Analogues
The replacement of one or both oxygen atoms of the carbonyl groups in this compound with sulfur atoms leads to the formation of thione and dithione analogues. These sulfur-containing compounds exhibit distinct chemical and physical properties compared to their oxygen counterparts.
The synthesis of 3,3,6,6-tetramethyl-5-oxo-bicyclo[2.2.1]heptane-2-thione and 3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dithione has been reported. cdnsciencepub.com These compounds were prepared as part of a study investigating H/D exchange under homoenolization conditions. cdnsciencepub.com The synthesis of these thionated derivatives from the corresponding dione provides a pathway to explore the effects of sulfur introduction into the bicyclic system.
The study of these analogues, alongside the parent diones, allows for a comparative analysis of the influence of the chalcogen atom (oxygen vs. sulfur) on the reactivity and electronic structure of the bicyclic framework.
Table 3: Thione and Dithione Analogues of Methylated this compound
| Compound Name | Molecular Formula | Key Feature | Reference |
| 3,3,6,6-Tetramethyl-5-oxo-bicyclo[2.2.1]heptane-2-thione | C₁₁H₁₆OS | Monothione derivative | cdnsciencepub.com |
| 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione | C₁₁H₁₆S₂ | Dithione derivative | cdnsciencepub.com |
Comparisons with Other Bicyclic Systems (e.g., Bicyclo[2.2.2]octane-2,5-dione)
Comparing this compound with other bicyclic systems, such as bicyclo[2.2.2]octane-2,5-dione, provides valuable insights into the influence of the bicyclic framework's geometry on the molecule's properties.
Valence one-electron and shake-up ionization spectra of both this compound and bicyclo[2.2.2]octane-2,5-dione have been studied using one-particle Green's function theory. nih.gov These studies aim to identify spectral fingerprints related to cyclic strain and through-bond π-conjugation, offering a detailed comparison of their electronic structures. nih.gov
While both are bridged diketones, the difference in the bridge length ([2.2.1] vs. [2.2.2]) leads to variations in ring strain and conformational flexibility. The bicyclo[2.2.2]octane system is generally considered to have higher symmetry and less strain, which can result in lower reactivity compared to the norbornane systems.
Research has also been conducted on the synthesis and methylation of bicyclo[2.2.2]octane-2,5-dione. cdnsciencepub.com Comparative studies on the rates of base-catalyzed hydrogen-deuterium exchange have shown differences in the kinetic behavior between isomers of bicyclo[2.2.2]octane diones, highlighting the impact of carbonyl group positioning on reactivity.
Table 4: Comparison of Bicyclic Diones
| Compound | Key Structural Feature | Studied Properties |
| This compound | [2.2.1] bicyclic framework | Ionization spectra, reactivity |
| Bicyclo[2.2.2]octane-2,5-dione | [2.2.2] bicyclic framework | Ionization spectra, synthesis, methylation, reactivity |
Applications in Organic Synthesis and Materials Science
Building Block for Complex Organic Molecules
The inherent strain and stereochemical complexity of bicyclo[2.2.1]heptane-2,5-dione make it a valuable starting material for the synthesis of intricate organic molecules. Its rigid structure allows for precise control over the spatial arrangement of functional groups, a critical aspect in the design of biologically active compounds and advanced materials.
Synthesis of Polycyclic Hydrocarbons
The bicyclo[2.2.1]heptane core is a key precursor in the synthesis of various polycyclic hydrocarbons. The strain within the bicyclic system can be harnessed to drive ring-opening and rearrangement reactions, leading to the formation of novel and complex carbocyclic frameworks. For instance, thermolysis of 5-vinyl 3-keto steroids, which can be conceptually related to the reactivity of bicyclo[2.2.1]heptane systems, leads to the formation of bridged steroids containing a bicyclo[2.2.1]heptane ring system through intramolecular ene reactions. cdnsciencepub.com Photochemical transformations of bicyclo[2.2.1]heptane derivatives can also induce skeletal rearrangements, providing access to diverse polycyclic structures. cdnsciencepub.com
Precursor for Pharmaceuticals and Agrochemicals (as synthetic intermediates)
The rigid bicyclo[2.2.1]heptane scaffold is a valuable component in the design of pharmacologically active molecules and agrochemicals. nih.gov Its three-dimensional structure can impart favorable pharmacokinetic properties and a unique conformational rigidity that is often sought after in drug discovery. nih.gov While not always present in the final product, the dione (B5365651) serves as a key intermediate that allows for the stereocontrolled introduction of various functional groups. For example, derivatives of bicyclo[2.2.1]heptane have been incorporated into N,N′-diarylsquaramide CXCR2 selective antagonists, which have shown potential as anti-cancer metastasis agents. nih.gov The synthesis of these complex molecules often involves the initial functionalization of the bicyclo[2.2.1]heptane core. nih.gov Furthermore, the bicyclic framework is a feature in the design of potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov
Role as a Synthetic Intermediate
This compound is a highly versatile synthetic intermediate due to the presence of two reactive ketone groups. acs.org These carbonyls can undergo a wide array of chemical transformations, providing access to a diverse range of functionalized bicyclic molecules.
Key reactions include:
Nucleophilic Addition: The ketone groups are susceptible to attack by various nucleophiles, allowing for the introduction of a wide range of substituents. acs.orgcymitquimica.com
Reduction: The diketone can be reduced to the corresponding diols, often with high stereoselectivity, yielding valuable chiral building blocks.
Enolate Formation and Alkylation: The protons alpha to the carbonyl groups exhibit enhanced acidity, facilitating enolate formation. cdnsciencepub.com Subsequent alkylation, such as tetramethylation, can proceed rapidly. cdnsciencepub.comcdnsciencepub.com
Aminomethylation: The dione can undergo reactions such as aminomethylation, further expanding its synthetic utility. amanote.com
The reactivity of this compound is highlighted in the following table, which showcases some of its key transformations and the resulting products.
| Reaction Type | Reagents | Product Type | Reference |
| Methylation | Methyl iodide / Base | Tetramethylated dione | cdnsciencepub.com |
| Reductive Amination | Benzylamine (B48309) / H₂ | Diamine | nih.gov |
| Nucleophilic Addition | Various Nucleophiles | Functionalized alcohols | acs.org |
Applications in Catalysis
The rigid and chiral nature of the bicyclo[2.2.1]heptane framework has made it a valuable scaffold in the development of new catalysts, particularly in the realm of asymmetric synthesis.
Ligand Design in Asymmetric Catalysis
Chiral derivatives of this compound are excellent precursors for the synthesis of C2-symmetric ligands, which are highly effective in asymmetric catalysis. sigmaaldrich.comlookchem.com The synthesis of these ligands often begins with the enantiomerically pure dione. nih.govsigmaaldrich.com For instance, (R,R)-bicyclo[2.2.1]heptane-2,5-dione is a key intermediate in the synthesis of chiral diene ligands. sigmaaldrich.com These ligands, when complexed with transition metals like rhodium, have been successfully employed in asymmetric 1,4- and 1,2-addition reactions. sigmaaldrich.commolaid.com The rigidity of the bicyclic backbone helps to create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the catalyzed reactions. amanote.com
The following table summarizes the application of a chiral diene ligand derived from this compound in a rhodium-catalyzed asymmetric addition reaction.
| Ligand | Reaction | Substrate | Product Enantiomeric Excess (ee) | Reference |
| (R,R)-Bn-nbd* | Rh-catalyzed 1,4-addition of phenylboronic acid | 2-Cyclohexen-1-one | 99% | sigmaaldrich.com |
Organocatalytic Applications
Beyond its use in metal-based catalysis, the bicyclo[2.2.1]heptane scaffold has also found application in organocatalysis. rsc.org Chiral amines and other functional molecules derived from this framework can act as efficient metal-free catalysts for a variety of organic transformations. amanote.com For example, an organocatalytic formal [4+2] cycloaddition reaction has been developed to access bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org Additionally, a structurally demanding cyclic peroxide derived from the bicyclo[2.2.1]heptane skeleton has been shown to be effective for the syn-dihydroxylation of alkenes. uni-giessen.de These applications demonstrate the versatility of the bicyclo[2.2.1]heptane core in creating well-defined, three-dimensional catalytic environments that can effectively control the stereochemical outcome of reactions.
Monomer in Polymer Synthesis (e.g., Polyimides)
While not a direct monomer for polymerization itself, this compound is a critical precursor for the synthesis of specialized monomers used in high-performance polymers like polyimides. The dione's primary role is as a starting material for producing alicyclic diamines, which are then incorporated into polymer backbones.
The most significant derivative synthesized from this compound is endo,endo-2,5-diaminonorbornane, also known as Bicyclo[2.2.1]heptane-2,5-diamine. This conversion is typically achieved through a process called reductive amination. nih.gov In this reaction, the two ketone groups of the dione are converted into amino groups. A practical, multi-step synthesis starts from norbornadiene, which is converted to the diol, then oxidized to this compound, and finally undergoes endo-selective reductive amination followed by debenzylation to yield the pure enantiomeric diamine. nih.govacs.org
This resulting alicyclic diamine monomer is then reacted with various cycloaliphatic or aromatic dianhydrides via polycondensation to produce fully alicyclic or semi-aromatic polyimides, respectively. researchgate.netpsu.edu The inclusion of the rigid, non-planar bicyclo[2.2.1]heptane unit into the polyimide backbone disrupts chain packing and reduces the formation of intermolecular charge-transfer complexes, which are common in fully aromatic polyimides. psu.edu This structural modification imparts a unique combination of desirable properties to the final polymer.
Detailed Research Findings:
Enhanced Thermal Stability: Polyimides derived from Bicyclo[2.2.1]heptane-based diamines exhibit high thermal stability, with 5% weight loss temperatures (Td5%) often exceeding 450°C in a nitrogen atmosphere. psu.edu They also possess high glass transition temperatures (Tg), typically in the range of 280-400°C. psu.edu
Improved Solubility: Unlike many conventional aromatic polyimides that are often insoluble and difficult to process, polyimides containing the bicyclo[2.2.1]heptane moiety show excellent solubility in a range of aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), and in some cases, even in less polar solvents like chloroform. researchgate.netpsu.edupsu.edu
High Optical Transparency: These polyimides are often colorless and show high transparency in the visible light spectrum (over 85%), making them suitable for optoelectronic applications. researchgate.netpsu.edu
Good Mechanical Properties: The resulting polyimide films are typically flexible and tough, with tensile moduli ranging from 1.6–3.0 GPa and tensile strengths between 84–145 MPa. psu.edu
| Polyimide System (Dianhydride + Diamine) | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Tensile Strength (MPa) | Solubility | Reference |
|---|---|---|---|---|---|
| PI(BHDA-BBH) | >280°C | >450°C | Not Reported | Soluble in HMPA | researchgate.net |
| PI(DNDAxx-DDE) | 404°C | 514°C (N2), 470°C (Air) | Not Reported | Soluble in Chloroform | psu.edu |
| PI(PMDA-BBH) | Not Reported | 448°C (N2) | Not Reported | Soluble in NMP | psu.edu |
| Fully Alicyclic Polyimide from BSDA and BBH | 227°C | 490°C (N2) | Not Reported | Soluble in DMAc, NMP | researchgate.net |
Scaffolds for Molecular Design
The rigid and well-defined three-dimensional structure of the Bicyclo[2.2.1]heptane core makes it an exceptionally valuable scaffold in molecular design, particularly in medicinal chemistry and asymmetric synthesis. nih.govchemrxiv.org By using this framework as a foundation, chemists can position functional groups in precise spatial orientations to achieve specific interactions with biological targets or to control the stereochemical outcome of a reaction.
This compound is a key starting point for accessing a variety of functionalized bicyclic building blocks. Its ketone groups can be stereoselectively reduced or converted to other functionalities, and its chiral nature allows it to be used in the synthesis of enantiomerically pure compounds. researchgate.netsigmaaldrich.com
Detailed Research Findings:
Medicinal Chemistry: The bicyclo[2.2.1]heptane scaffold serves as a non-classical isostere for benzene (B151609) and cycloalkane rings in drug design. chemrxiv.org Its rigidity can reduce the entropic penalty of binding to a protein target, potentially improving the affinity of a drug candidate. chemrxiv.org A notable example is the development of selective antagonists for the CXCR2 chemokine receptor, which is implicated in cancer metastasis. nih.gov By incorporating the bicyclo[2.2.1]heptane moiety into an N,N′-diarylsquaramide structure, researchers developed a compound with potent CXCR2 antagonistic activity (IC50 = 48 nM) and high selectivity over the related CXCR1 receptor. nih.gov This demonstrates the scaffold's utility in creating compounds with fine-tuned biological activity.
Asymmetric Synthesis: Chiral versions of this compound are valuable building blocks for creating other chiral molecules. rsc.org The dione is a precursor to the C₂-symmetric chiral diamine, endo,endo-2,5-diaminonorbornane (DIANANE). nih.govacs.org Schiff-base ligands derived from DIANANE have been successfully used in asymmetric catalysis, such as in the highly enantioselective Nozaki-Hiyama-Kishi reaction, which is a powerful method for forming carbon-carbon bonds. nih.govacs.org The rigid bicyclic framework of the ligand creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.
| Application Area | Derivative/Target | Key Finding | Reference |
|---|---|---|---|
| Medicinal Chemistry | CXCR2 Selective Antagonist | Incorporation of the bicyclo[2.2.1]heptane moiety led to a potent antagonist (IC50 = 48 nM) with high selectivity, demonstrating its use as a scaffold for anti-cancer agent design. | nih.gov |
| Asymmetric Catalysis | DIANANE (chiral diamine) | Synthesized from this compound, DIANANE is a precursor to "privileged ligands" for enantioselective transition metal catalysis. | nih.govacs.org |
| Asymmetric Synthesis | Chiral Bicyclo[2.2.1]heptane-1-carboxylates | The bicyclo[2.2.1]heptane scaffold provides the basis for developing enantioselective approaches to functionalized building blocks for drug discovery. | rsc.org |
Advanced Spectroscopic Characterization Methodologies
Electron Momentum Spectroscopy (EMS)
Electron Momentum Spectroscopy (EMS) has been employed to investigate the outer valence electronic structure of bicyclo[2.2.1]heptane-2,5-dione. aps.org This technique provides information about the momentum distributions of electrons in different molecular orbitals, offering a sensitive probe of the molecule's electronic wavefunction.
A study reported the first EMS results for the outer valence electronic region of this compound. researchgate.net The experimentally measured binding energy spectra and momentum distributions were compared with theoretical calculations at various levels of theory, including Hartree-Fock, density functional theory (DFT), and outer valence Green's function (OVGF) methods. This comparison allows for a stringent test of the theoretical models used to describe the electronic structure of such strained systems. The study highlighted how the internal strain within the molecule influences the experimental momentum distributions, making EMS a powerful tool to differentiate between various quantum chemical models. researchgate.net
Photoelectron Spectroscopy (PE)
Photoelectron Spectroscopy (PES) is another powerful technique used to probe the electronic structure of molecules. He(I) photoelectron spectra of this compound and related compounds have been recorded to understand the interactions between the oxygen lone-pair orbitals and the carbonyl groups. researchgate.net
In conjunction with EMS studies, He(I) photoelectron spectroscopy results for this compound have been presented and compared with theoretical computations. researchgate.net The analysis of the PE spectra, supported by theoretical calculations, helps in assigning the ionization bands to specific molecular orbitals and understanding the through-bond interactions within the strained bicyclic framework. researchgate.netresearchgate.net A comprehensive study using one-particle Green's function theory has also been conducted on the valence one-electron and shake-up ionization spectra of this compound, providing further insights into its electronic properties and the effects of cyclic strain. nih.gov
Application of Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. For bicyclo[2.2.1]heptane derivatives, both ¹H and ¹³C NMR are used to characterize their structures. The chemical shifts and coupling constants observed in the NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule.
While specific NMR data for the parent this compound is not extensively detailed in the provided results, studies on related compounds like 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione provide insights into the expected spectral features. jofamericanscience.org For instance, ¹H NMR of a derivative showed signals corresponding to the methyl and methylene (B1212753) protons, with their characteristic chemical shifts and multiplicities. jofamericanscience.org ¹³C NMR of the same derivative revealed distinct signals for the carbonyl carbons, the quaternary carbons, and the methyl and methylene carbons. jofamericanscience.org Long-range spin-spin couplings are also a notable feature in the NMR spectra of bicyclo[2.2.1]heptane systems, providing further structural information. acs.org The use of chiral lanthanide shift reagents in the ¹³C NMR spectroscopy of oxygenated bicyclo[2.2.1]heptane derivatives has been explored to determine enantiomeric differentiation. researchgate.net
Infrared (IR) Spectroscopy Methodologies
Infrared (IR) spectroscopy is a key method for identifying functional groups within a molecule. In this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibrations.
For the related compound 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione, the carbonyl stretching frequencies typically appear in the range of 1700-1750 cm⁻¹. The exact position of these bands is influenced by the electronic effects of the bicyclic framework. In a study of 1,7,7-trimethyl bicyclo[2.2.1]heptane-2,3-dione derivatives, the IR spectra showed characteristic bands for various functional groups, including C=C and P=O stretches in modified structures. jofamericanscience.org For bicyclo[2.2.1]heptane-2-carboxylic acid, the NIST WebBook provides a gas-phase IR spectrum showing the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch. nist.gov
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For 1,7,7-trimethylthis compound, the molecular weight is 166.2170 g/mol , and its mass spectrum shows a molecular ion peak at m/z 166. nist.govnih.gov The fragmentation pattern would be consistent with the loss of CO groups and other fragments from the bicyclic structure. A study on the reaction of this compound with nucleophiles utilized chemical ionization mass spectrometry to characterize the resulting diols. acs.org
Table 1: Mass Spectrometry Data for 1,7,7-trimethylthis compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.2170 g/mol |
| CAS Registry Number | 4230-32-4 |
| Major Mass Spectrum Peaks (m/z) | 166, 109 |
X-ray Crystallography Studies
For instance, the crystal structure of DL-1,4-dimethyl-2,5-dioxabicyclo[2.2.1]heptane-3,6-dione, a related dilactone, has been determined. mathnet.ru This study revealed that the molecule exists in enantiomeric twist forms with C₂ symmetry. mathnet.ru The absolute configuration of other bicyclo[2.2.1]heptane derivatives has also been unambiguously determined using X-ray crystallography. molaid.com These studies are crucial for understanding the stereochemistry and conformational preferences of the rigid bicyclic framework.
Q & A
Basic Research Questions
What are the established synthetic routes for Bicyclo[2.2.1]heptane-2,5-dione, and how can purity be optimized?
Methodological Answer:
this compound (2,5-norbornanedione) is typically synthesized via oxidation of norbornene derivatives. Key steps include:
- Oxidation of α-Diazo Ketones : Photolysis or thermal decomposition of α-diazo-bicyclo[2.2.1]heptanones can yield the dione, though regioselectivity challenges may arise due to steric strain .
- Diels-Alder Followed by Oxidation : Reacting cyclopentadiene with maleic anhydride forms the norbornene precursor, which is oxidized using agents like SeO₂ or CrO₃. However, oxidation conditions must be carefully controlled to avoid over-oxidation or side reactions .
- Purification : Recrystallization from ethanol or ether is recommended. Purity can be confirmed via melting point (74–78°C) and NMR (distinct δ 1.2–2.8 ppm for bridge protons and δ 210–215 ppm for carbonyl carbons in ¹³C NMR) .
How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural validation employs:
- X-Ray Crystallography : Crystallographic data (e.g., space group P212121, bond angles ~92–96° at bridgehead carbons) confirm the bicyclic framework and diketone positioning .
- Spectroscopic Techniques :
Advanced Research Questions
How do steric and electronic factors influence the reactivity of this compound in ring-opening reactions?
Methodological Answer:
The rigid bicyclic framework imposes steric constraints:
- Nucleophilic Attack : The exo face is more accessible due to reduced steric hindrance. For example, Grignard reagents preferentially attack the exo-carbonyl, leading to endo-alcohol products .
- Acid-Catalyzed Rearrangements : Protonation at the bridgehead carbonyl induces strain, favoring Favorskii-like rearrangements to form bicyclo[2.1.1]hexane derivatives. Computational modeling (DFT) can predict transition-state energies to optimize conditions .
- Enzymatic Modifications : 2,5-Diketocamphane monooxygenases (DKCMOs) selectively oxidize derivatives of the dione, but substrate docking studies are required to explain stereochemical outcomes .
What strategies address contradictions in regioselectivity during functionalization of this compound?
Methodological Answer:
Regioselectivity conflicts often arise from competing electronic (carbonyl polarization) and steric effects:
- Directing Groups : Introducing electron-withdrawing substituents (e.g., bromine at C2) can polarize the diketone, favoring nucleophilic attack at C5. For example, bromination via NBS (N-bromosuccinimide) under radical conditions yields 2-bromo derivatives .
- Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-phosphates) can enforce enantioselective reductions. For instance, asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee for endo-alcohols .
- Cross-Validation : Conflicting data on reaction pathways (e.g., photolysis vs. thermal activation) should be resolved using kinetic isotope effects (KIE) or isotopic labeling to track mechanistic pathways .
How can computational methods guide the design of this compound derivatives for targeted applications?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational flexibility and strain energy (e.g., ~25 kcal/mol for bridgehead distortion) to optimize stability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, LUMO localization at C2/C5 carbonyls explains preferential nucleophilic attack .
- Docking Studies : For enzyme-substrate interactions (e.g., DKCMO binding pockets), use AutoDock Vina to model docking poses and predict biotransformation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
